molecular formula C11H20NO+ B14946019 4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium

4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium

Cat. No.: B14946019
M. Wt: 182.28 g/mol
InChI Key: GRWLMGUBLGXQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium is an organic compound with the molecular formula C11H20NO It is a derivative of piperidine, characterized by the presence of ethynyl and hydroxy functional groups along with multiple methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine derivatives, which are then subjected to alkylation reactions to introduce the ethynyl and hydroxy groups.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often in the presence of catalysts to enhance the reaction rate and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and quality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alkanes.

Scientific Research Applications

4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl
  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl

Comparison

Compared to similar compounds, 4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium is unique due to the presence of both ethynyl and hydroxy groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H20NO+

Molecular Weight

182.28 g/mol

IUPAC Name

4-ethynyl-1,1,2,5-tetramethylpiperidin-1-ium-4-ol

InChI

InChI=1S/C11H20NO/c1-6-11(13)7-10(3)12(4,5)8-9(11)2/h1,9-10,13H,7-8H2,2-5H3/q+1

InChI Key

GRWLMGUBLGXQIT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C[N+]1(C)C)C)(C#C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.